molecular formula C18H23ClN4O B2539554 (2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide CAS No. 899382-61-7

(2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide

Cat. No.: B2539554
CAS No.: 899382-61-7
M. Wt: 346.86
InChI Key: AYCAHNNDKRFQBH-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide is a synthetic organic compound with a complex structure It features a piperazine ring substituted with a 3-chlorophenyl group and a butyl group, connected to a cyanopropenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common route starts with the preparation of the piperazine derivative, followed by the introduction of the 3-chlorophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the cyanopropenamide moiety via a condensation reaction with an appropriate nitrile compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the nitrile group to an amine.

    Substitution: The piperazine ring allows for nucleophilic substitution reactions, where the 3-chlorophenyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

(2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, affecting biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-butyl-3-[4-(4-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide: Similar structure but with a 4-chlorophenyl group.

    (2E)-N-butyl-3-[4-(3-fluorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide: Similar structure but with a 3-fluorophenyl group.

Uniqueness

(2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide is unique due to the specific positioning of the 3-chlorophenyl group, which may confer distinct pharmacological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O/c1-2-3-7-21-18(24)15(13-20)14-22-8-10-23(11-9-22)17-6-4-5-16(19)12-17/h4-6,12,14H,2-3,7-11H2,1H3,(H,21,24)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCAHNNDKRFQBH-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CN1CCN(CC1)C2=CC(=CC=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C/N1CCN(CC1)C2=CC(=CC=C2)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.